molecular formula C14H22N4O2 B13958592 6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile CAS No. 52238-86-5

6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile

Cat. No.: B13958592
CAS No.: 52238-86-5
M. Wt: 278.35 g/mol
InChI Key: SGJCGUGJOUKDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a hydroxybutoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpyridine-3-carbonitrile with 3-(4-hydroxybutoxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutoxy group may yield butanone derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The amino and hydroxybutoxy groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52238-86-5

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

6-amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C14H22N4O2/c1-11-9-13(16)18-14(12(11)10-15)17-5-4-8-20-7-3-2-6-19/h9,19H,2-8H2,1H3,(H3,16,17,18)

InChI Key

SGJCGUGJOUKDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCCOCCCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.